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Compound of Interest

Compound Name: 2-Amino-5-phenylpyrazine

Cat. No.: B085306 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 2-Amino-5-phenylpyrazine. Designed for researchers, scientists, and

professionals in drug development, this document compiles essential spectroscopic

information, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and

Mass Spectrometry (MS) data. Detailed experimental protocols and a conceptual workflow for

spectroscopic analysis are also presented to facilitate replication and further investigation.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Amino-5-phenylpyrazine.

This information is crucial for the structural elucidation and characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppm Multiplicity Assignment

Data not available - -

Data not available - -

Data not available - -

Data not available - -

Data not available - -
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Note: Experimentally determined ¹H NMR data for 2-Amino-5-phenylpyrazine was not

available in the public domain at the time of this publication. The expected signals would

include those for the pyrazine and phenyl ring protons, as well as the amino group protons.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

Data not available -

Data not available -

Data not available -

Data not available -

Data not available -

Data not available -

Note: Experimentally determined ¹³C NMR data for 2-Amino-5-phenylpyrazine was not

available in the public domain at the time of this publication. The spectrum would be expected

to show signals for the carbon atoms of the pyrazine and phenyl rings.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

Data not available - N-H stretching (amino group)

Data not available - C-H stretching (aromatic)

Data not available - C=N stretching (pyrazine ring)

Data not available -
C=C stretching (aromatic

rings)

Data not available - N-H bending (amino group)

Data not available - C-H bending (aromatic)

Note: While specific experimental IR data for 2-Amino-5-phenylpyrazine is not provided, the

table indicates the expected characteristic absorption bands for the key functional groups
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present in the molecule.

Table 4: Mass Spectrometry Data
m/z Ion

171.08 [M]⁺

172.09 [M+H]⁺

Note: The mass-to-charge ratios are based on the molecular weight of 2-Amino-5-
phenylpyrazine (C₁₀H₉N₃, Exact Mass: 171.0796).[1] The [M]⁺ represents the molecular ion,

and [M+H]⁺ represents the protonated molecule, which is commonly observed in techniques

like electrospray ionization (ESI).

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These

protocols are intended to serve as a guide for researchers in setting up their experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-5-phenylpyrazine in 0.5-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent

should be based on the solubility of the compound and the desired resolution of the

spectrum. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for

chemical shift calibration.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to

achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence to simplify the spectrum to single lines for each unique carbon atom. A wider
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spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a

larger number of scans and a longer acquisition time are typically necessary.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the

relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is commonly employed. Mix a

small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium

bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent

pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used

for direct analysis of the solid sample with minimal preparation.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range, typically from 4000 to

400 cm⁻¹. A background spectrum of the KBr pellet (without the sample) or the empty ATR

crystal should be recorded and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups and vibrational modes of the molecule.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the

solution as needed depending on the sensitivity of the instrument.

Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source,

such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Data Acquisition: Introduce the sample into the mass spectrometer. For EI, the sample is

vaporized and bombarded with a high-energy electron beam. For ESI, the sample solution is

sprayed into the source, creating charged droplets from which ions are generated. The mass

analyzer separates the ions based on their mass-to-charge ratio (m/z).
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, which

corresponds to the molecular weight of the compound. Examine the fragmentation pattern to

gain further structural information.

Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 2-Amino-5-phenylpyrazine.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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